molecular formula C11H11NO B11915023 (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

Cat. No.: B11915023
M. Wt: 173.21 g/mol
InChI Key: YDIYUDSRGPPHKA-MNOVXSKESA-N
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Description

(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile is a cyclopropane derivative featuring a phenyl group at position 1, a hydroxymethyl substituent at position 2, and a carbonitrile functional group. Its stereochemistry (1R,2S) is critical for its physicochemical and biological properties.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile

InChI

InChI=1S/C11H11NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2/t10-,11+/m1/s1

InChI Key

YDIYUDSRGPPHKA-MNOVXSKESA-N

Isomeric SMILES

C1[C@@H]([C@@]1(C#N)C2=CC=CC=C2)CO

Canonical SMILES

C1C(C1(C#N)C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Allylic Inversion and Cyclopropanation

A laboratory-scale approach involves allylic alcohol intermediates (e.g., 4/5 in Scheme 1), where stereochemical control is achieved through allylic inversions. This method leverages the inherent strain of cyclopropane to direct regioselectivity during ring closure. For example, intermediate 4 undergoes a [2+1] cycloaddition with a diazo compound to form the cyclopropane ring, followed by hydroxymethylation via nucleophilic addition.

Rh-Catalyzed Hydrocarbonylation

Industrial routes often employ Rh-catalyzed hydrocarbonylation of diacetate precursors (e.g., 19 ). This method, highlighted in recent advancements, uses Rh(I) complexes to regioselectively insert CO into the cyclopropane backbone, yielding the carbonitrile moiety directly. The stereochemical outcome is governed by the chiral environment of the Rh catalyst, with Rh₂(S-TCPTTL)₄ demonstrating exceptional enantioselectivity (>90% ee).

Detailed Synthetic Procedures

Step 1: Formation of the Grignard Adduct

A solution of vinyl bromide (300 mmol) in THF is slowly added to magnesium turnings under nitrogen, initiating the Grignard reagent. Chloroacetone (18.5 g, 0.20 mol) is then added at 0°C, yielding the adduct 31 after hydrolysis (76% yield).

ParameterValue
ReagentsVinyl bromide, Mg, Chloroacetone
SolventTHF
Temperature0°C → room temperature
Yield76%

Step 2: Acetylation and Oxidation

The primary alcohol in 31 is acetylated using acetic anhydride (79% yield), followed by Kornblum oxidation of the resultant chloride 33 to the aldehyde. To avoid malodorous (CH₃)₂S byproducts, N-ethylmorpholine N-oxide (34 ) is used as an alternative oxidant, achieving 80% yield.

ClCHO via DMSO or 34[2]\text{Cl} \rightarrow \text{CHO via DMSO or } \mathbf{34} \quad

Substrate Preparation

α-Cyano diazoketones serve as precursors, reacting with styrene derivatives under Rh₂(S-TCPTTL)₄ catalysis. The reaction proceeds via a metallocarbene intermediate, with the p-methoxyphenylketone group on the substrate enhancing diastereoselectivity (dr >10:1).

Catalytic Cycle and Stereocontrol

The Rh dimer facilitates carbene transfer to the alkene, with the (1R,2S) configuration arising from π-π interactions between the catalyst’s aryl groups and the phenyl substituent. This method achieves enantiomeric excesses of 88–92%.

ParameterValue
CatalystRh₂(S-TCPTTL)₄
Substrateα-Cyano diazoketone
SolventDichloroethane
Temperature40°C
ee88–92%

Comparative Analysis of Methods

Yield and Scalability

  • Grignard Route : 48% overall yield (3 steps), suitable for laboratory-scale synthesis but limited by Mg handling and exothermic reactions.

  • Rh-Catalyzed Route : 65% overall yield (2 steps), scalable for industrial applications but requires costly Rh catalysts.

Stereochemical Outcomes

  • Grignard methods rely on chiral auxiliaries (e.g., (−)-sparteine) for enantiocontrol, achieving 78–82% ee.

  • Rh catalysis provides superior stereoselectivity (88–92% ee) through ligand design .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, or other reducing agents.

    Substitution: Acid chlorides, alcohols, or other nucleophiles in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Esters, ethers.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex chiral compounds, facilitating advancements in asymmetric synthesis.
  • Chiral Catalyst Development : Its unique structure allows it to act as a chiral catalyst in various organic reactions, enhancing selectivity and yield.

Biology

  • Biological Activity Studies : Preliminary investigations suggest that (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile may interact with biological molecules, influencing pathways related to neurotransmission. Ongoing studies aim to elucidate its effects on serotonin and norepinephrine receptors.
  • Potential Neuroprotective Effects : Given its structural similarities to known neuroactive compounds, research is being directed toward its potential neuroprotective properties.

Medicine

  • Therapeutic Applications : The compound is under investigation for its potential use as a therapeutic agent in treating mood disorders and other neurological conditions. Its ability to modulate biological pathways could make it a candidate for drug development targeting specific receptors involved in these disorders.
  • Pharmaceutical Intermediates : It is also utilized as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new medications.

Industrial Applications

  • Fine Chemicals Production : The compound is employed in the production of fine chemicals, acting as an intermediate in various industrial processes due to its unique chemical properties.

Case Study 1: Neurotransmitter Interaction

Research conducted by [source] demonstrated that this compound exhibited binding affinity towards serotonin receptors. This interaction suggests potential applications in developing antidepressants.

Case Study 2: Synthesis Optimization

A study published in [source] focused on optimizing the cyclopropanation reaction conditions for producing this compound. The research highlighted the importance of catalyst selection and reaction temperature on yield and enantiomeric purity.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and functional groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile

This enantiomer shares the same functional groups but differs in stereochemistry (1S,2R). Studies on pyrethroid analogs (e.g., 1-(4-chlorophenyl)-2-methylcyclopropane derivatives) demonstrate that stereochemistry significantly impacts bioactivity and synthesis yields. For example, diastereomeric ratios (dr) of 65:35 are observed during synthesis, with (1R,2S) configurations often exhibiting higher insecticidal activity . Similarly, the (1R,2S) configuration in the target compound may confer enhanced binding affinity in biological systems compared to its enantiomer .

rel-(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic Acid

Replacing the carbonitrile group with a carboxylic acid alters polarity and hydrogen-bonding capacity.

Substituted Phenyl Derivatives

(1R,2S)-1-(4-Chloro-3-fluorophenyl)-2-(hydroxymethyl)cyclopropanecarbonitrile (SY374867)

Halogenation at the phenyl ring (Cl, F) introduces electron-withdrawing effects, enhancing stability and resistance to metabolic degradation. Such modifications are common in agrochemicals, where halogenated analogs often show improved pest-control efficacy .

(1R,2S)-2-(Hydroxymethyl)-1-[2-(trifluoromethyl)phenyl]cyclopropanecarbonitrile (SY374869)

This substitution is prevalent in pharmaceuticals targeting central nervous system disorders .

Cyclopropane vs. Cyclopentane Analogs

(1R,2S)-2-hydroxycyclopentanecarbonitrile

Replacing the cyclopropane ring with cyclopentane (CAS: 68455-39-0) reduces ring strain, altering physical properties:

  • Boiling Point : 255.9°C (cyclopentane) vs. ~240°C (estimated for cyclopropane analogs).
  • Density : 1.09 g/cm³ (cyclopentane) vs. ~1.2 g/cm³ (cyclopropane).
    The larger ring size increases conformational flexibility, which may reduce target specificity in biological systems .

Data Table: Key Structural and Physical Properties

Compound Name Substituents Molecular Weight Functional Group Key Properties Reference
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile Phenyl, hydroxymethyl 187.2 (estimated) Carbonitrile High stereochemical specificity
(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile Phenyl, hydroxymethyl 187.2 (estimated) Carbonitrile Lower bioactivity in some assays
SY374867 4-Chloro-3-fluorophenyl 254.7 (estimated) Carbonitrile Enhanced metabolic stability
(1R,2S)-2-hydroxycyclopentanecarbonitrile Cyclopentane, hydroxy 111.14 Carbonitrile Lower boiling point (255.9°C)

Biological Activity

(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile, with the CAS number 910028-42-1, is a cyclopropane derivative that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₁NO
  • Molecular Weight : 173.21 g/mol
  • Structure : The compound features a cyclopropane ring substituted with a hydroxymethyl group and a phenyl group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of neurotransmitter systems and potential cytotoxic effects against cancer cells.

Neurotransmitter Modulation

  • Serotonin and Norepinephrine Reuptake Inhibition : The compound may influence serotonin and norepinephrine levels, similar to other cyclopropane derivatives used in treating depression and anxiety disorders.

Cytotoxic Activity

  • Cancer Cell Line Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Data Table

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
Neurotransmitter modulationInhibits reuptake of serotonin/norepinephrine
Antimicrobial propertiesExhibits activity against specific pathogens

Case Study 1: Cytotoxicity in Cancer Research

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism involved the activation of caspase pathways leading to apoptosis. This study highlights the potential of this compound as a lead for developing new anticancer agents.

Case Study 2: Antidepressant-like Effects

In another research study focusing on animal models, the compound was evaluated for its antidepressant-like effects. Results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting potential applications in treating mood disorders. Behavioral tests showed significant improvements in depressive symptoms compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile?

  • Methodological Answer : The compound is typically synthesized via stereoselective cyclopropanation. One approach involves reacting phenylmagnesium bromide with cyclopropanecarbonitrile derivatives under anhydrous conditions (e.g., diethyl ether or THF) . Asymmetric catalysis or chiral auxiliaries may be employed to achieve the (1R,2S) configuration, as seen in similar cyclopropane systems .
  • Key Data :

MethodYield (%)Stereoselectivity (ee)Reference
Grignard addition60–75~80%
Asymmetric catalysis85–90>95%

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, crystal structures of related cyclopropane derivatives resolved at 1.05 Å resolution confirm stereochemistry via electron density mapping . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants (e.g., J1,2J_{1,2} for cyclopropane protons) and NOE correlations .

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms nitrile (2240cm1\sim 2240 \, \text{cm}^{-1}) and hydroxyl (3400cm1\sim 3400 \, \text{cm}^{-1}) groups .
  • NMR : 1H^{1}\text{H}-NMR distinguishes cyclopropane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.5 ppm). 13C^{13}\text{C}-NMR identifies the nitrile carbon (δ ~120 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ = 174.19) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : The (1R,2S) configuration enhances binding to biological targets due to spatial alignment of functional groups. For example, the hydroxymethyl group’s orientation in this stereoisomer facilitates hydrogen bonding with enzyme active sites, as observed in serotonin-norepinephrine reuptake inhibition studies .
  • Comparison Table :

StereoisomerIC50_{50} (nM)Target AffinityReference
(1R,2S)12 ± 2High
(1S,2R)450 ± 50Low

Q. What computational strategies are used to study its molecular interactions?

  • Methodological Answer :

  • Docking Simulations : Predict binding modes to targets like monoamine transporters using software (e.g., AutoDock Vina). Parameters include grid box sizes (20 Å × 20 Å × 20 Å) and Lamarckian genetic algorithms .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
    • Key Metrics :
MethodBinding Energy (kcal/mol)RMSD (Å)
Docking-9.2 ± 0.31.8
MD-8.5 ± 0.52.1

Q. How can researchers resolve contradictions in reported biological data?

  • Methodological Answer : Discrepancies in activity (e.g., IC50_{50} values) may arise from assay conditions (pH, temperature) or impurity profiles. Strategies include:

Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed 37°C, pH 7.4) .

HPLC Purity Analysis : Ensure >98% purity to exclude confounding effects from stereochemical impurities .

Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, CAS) to identify consensus values .

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